YM-53601 is a potent, selective, and orally active inhibitor of squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway. [, , , ] Discovered and developed by the Japanese pharmaceutical company Yamanouchi Pharmaceutical Co., Ltd. (now part of Astellas Pharma), it has been instrumental in elucidating the roles of SQS and cholesterol in various biological processes. [, , ] YM-53601 serves as a valuable tool in both in vitro and in vivo studies investigating cholesterol-related cellular mechanisms. [, , , , , , , , ]
YM-53601 exerts its biological effects by selectively inhibiting SQS. [, , , , , , , , ] SQS catalyzes the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene, a critical precursor for cholesterol biosynthesis. By blocking this step, YM-53601 effectively reduces cholesterol levels in cells and organisms. [, , , , , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: